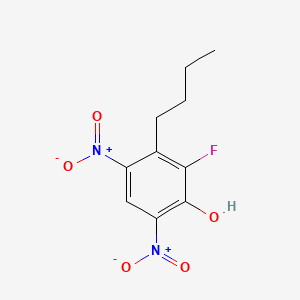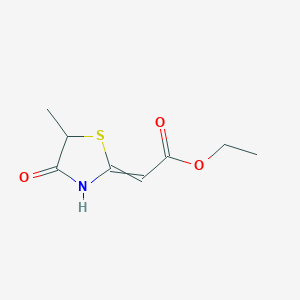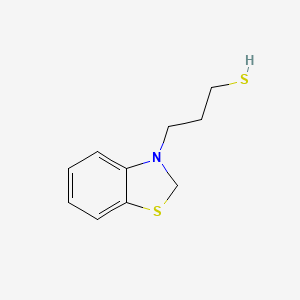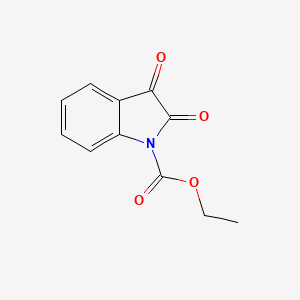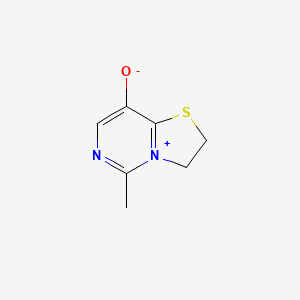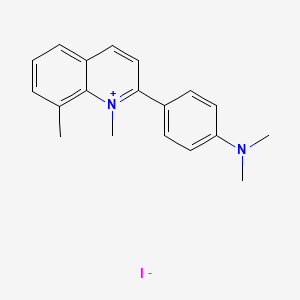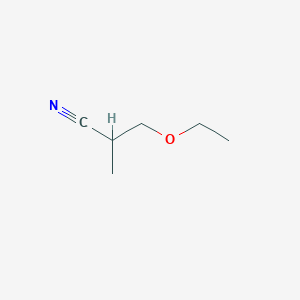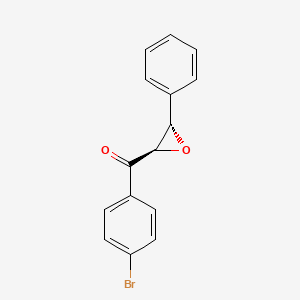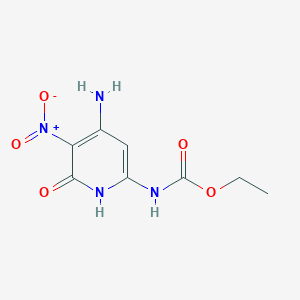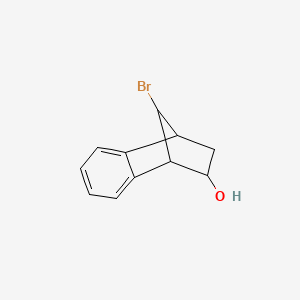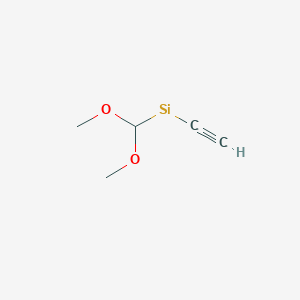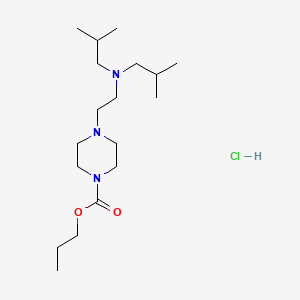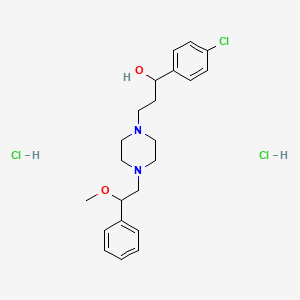
alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride typically involves multi-step organic reactions. The starting materials often include p-chlorophenyl compounds and beta-methoxyphenethyl derivatives, which undergo a series of reactions such as alkylation, reduction, and cyclization to form the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield simpler hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(p-Chlorophenyl)-4-(beta-hydroxyphenethyl)-1-piperazinepropanol
- Alpha-(p-Chlorophenyl)-4-(beta-ethoxyphenethyl)-1-piperazinepropanol
Uniqueness
Alpha-(p-Chlorophenyl)-4-(beta-methoxyphenethyl)-1-piperazinepropanol dihydrochloride is unique due to its specific functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
Numéro CAS |
27588-47-2 |
|---|---|
Formule moléculaire |
C22H31Cl3N2O2 |
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H29ClN2O2.2ClH/c1-27-22(19-5-3-2-4-6-19)17-25-15-13-24(14-16-25)12-11-21(26)18-7-9-20(23)10-8-18;;/h2-10,21-22,26H,11-17H2,1H3;2*1H |
Clé InChI |
JPGWYOJBMMBLFX-UHFFFAOYSA-N |
SMILES canonique |
COC(CN1CCN(CC1)CCC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


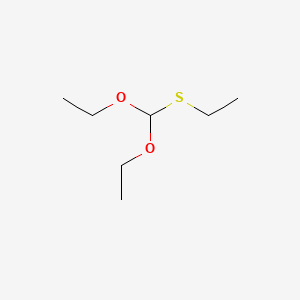
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
